Cas no 2228958-72-1 (4,4-difluoro-1-3-(trifluoromethyl)pyridin-2-ylcyclohexan-1-amine)

4,4-Difluoro-1-[3-(trifluoromethyl)pyridin-2-yl]cyclohexan-1-amine is a fluorinated cyclohexylamine derivative with a pyridine substituent, offering unique structural and electronic properties. The presence of multiple fluorine atoms enhances its lipophilicity and metabolic stability, making it a valuable intermediate in pharmaceutical and agrochemical applications. The trifluoromethyl group on the pyridine ring further contributes to its electron-withdrawing characteristics, influencing reactivity and binding affinity. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules, where its rigid cyclohexyl framework and fluorine substitutions can improve target selectivity and pharmacokinetic profiles. Its synthetic versatility allows for further functionalization, enabling tailored modifications for specific research or industrial needs.
4,4-difluoro-1-3-(trifluoromethyl)pyridin-2-ylcyclohexan-1-amine structure
2228958-72-1 structure
Product Name:4,4-difluoro-1-3-(trifluoromethyl)pyridin-2-ylcyclohexan-1-amine
CAS No:2228958-72-1
MF:C12H13F5N2
MW:280.237040281296
CID:6403287
PubChem ID:165678359
Update Time:2025-10-30

4,4-difluoro-1-3-(trifluoromethyl)pyridin-2-ylcyclohexan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 4,4-difluoro-1-3-(trifluoromethyl)pyridin-2-ylcyclohexan-1-amine
    • 2228958-72-1
    • EN300-1943763
    • 4,4-difluoro-1-[3-(trifluoromethyl)pyridin-2-yl]cyclohexan-1-amine
    • Inchi: 1S/C12H13F5N2/c13-11(14)5-3-10(18,4-6-11)9-8(12(15,16)17)2-1-7-19-9/h1-2,7H,3-6,18H2
    • InChI Key: XXYOVBNLHITETM-UHFFFAOYSA-N
    • SMILES: FC1(CCC(C2C(C(F)(F)F)=CC=CN=2)(CC1)N)F

Computed Properties

  • Exact Mass: 280.09988923g/mol
  • Monoisotopic Mass: 280.09988923g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 1
  • Complexity: 319
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 38.9Ų

4,4-difluoro-1-3-(trifluoromethyl)pyridin-2-ylcyclohexan-1-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1943763-0.05g
4,4-difluoro-1-[3-(trifluoromethyl)pyridin-2-yl]cyclohexan-1-amine
2228958-72-1
0.05g
$1068.0 2023-09-17
Enamine
EN300-1943763-0.1g
4,4-difluoro-1-[3-(trifluoromethyl)pyridin-2-yl]cyclohexan-1-amine
2228958-72-1
0.1g
$1119.0 2023-09-17
Enamine
EN300-1943763-0.25g
4,4-difluoro-1-[3-(trifluoromethyl)pyridin-2-yl]cyclohexan-1-amine
2228958-72-1
0.25g
$1170.0 2023-09-17
Enamine
EN300-1943763-0.5g
4,4-difluoro-1-[3-(trifluoromethyl)pyridin-2-yl]cyclohexan-1-amine
2228958-72-1
0.5g
$1221.0 2023-09-17
Enamine
EN300-1943763-1.0g
4,4-difluoro-1-[3-(trifluoromethyl)pyridin-2-yl]cyclohexan-1-amine
2228958-72-1
1g
$1801.0 2023-06-01
Enamine
EN300-1943763-2.5g
4,4-difluoro-1-[3-(trifluoromethyl)pyridin-2-yl]cyclohexan-1-amine
2228958-72-1
2.5g
$2492.0 2023-09-17
Enamine
EN300-1943763-5.0g
4,4-difluoro-1-[3-(trifluoromethyl)pyridin-2-yl]cyclohexan-1-amine
2228958-72-1
5g
$5221.0 2023-06-01
Enamine
EN300-1943763-10.0g
4,4-difluoro-1-[3-(trifluoromethyl)pyridin-2-yl]cyclohexan-1-amine
2228958-72-1
10g
$7742.0 2023-06-01
Enamine
EN300-1943763-1g
4,4-difluoro-1-[3-(trifluoromethyl)pyridin-2-yl]cyclohexan-1-amine
2228958-72-1
1g
$1272.0 2023-09-17
Enamine
EN300-1943763-5g
4,4-difluoro-1-[3-(trifluoromethyl)pyridin-2-yl]cyclohexan-1-amine
2228958-72-1
5g
$3687.0 2023-09-17

Additional information on 4,4-difluoro-1-3-(trifluoromethyl)pyridin-2-ylcyclohexan-1-amine

Professional Introduction to 4,4-Difluoro-1-3-(Trifluoromethyl)Pyridin-2-ylcyclohexan-1-amine (CAS No: 2228958-72-1)

4,4-Difluoro-1-3-(trifluoromethyl)pyridin-2-ylcyclohexan-1-amine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its CAS number 2228958-72-1, represents a convergence of fluorinated pyridine and cyclohexane moieties, which are known for their versatility in drug design. The presence of multiple fluorine atoms and a trifluoromethyl group enhances its potential as a bioactive molecule, making it a subject of intense research interest.

The structural motif of 4,4-difluoro-1-3-(trifluoromethyl)pyridin-2-ylcyclohexan-1-amine is characterized by a pyridine ring substituted with difluoro and trifluoromethyl groups, linked to a cyclohexane amine moiety. This arrangement imparts distinct electronic and steric properties that are highly valuable in medicinal chemistry. The fluorine atoms contribute to lipophilicity and metabolic stability, while the cyclohexane ring provides a rigid scaffold that can be fine-tuned for optimal binding affinity to biological targets.

In recent years, there has been a surge in the exploration of fluorinated heterocycles as pharmacophores due to their ability to modulate drug-receptor interactions. The compound CAS no 2228958-72-1 exemplifies this trend, as it integrates fluorinated pyridine and cyclohexane units into a single molecule. Such structural features are often employed in the development of novel therapeutic agents targeting various diseases, including cancer, inflammation, and infectious disorders.

Recent studies have highlighted the potential of fluorinated pyridines in enhancing the bioavailability and efficacy of small-molecule drugs. The electron-withdrawing nature of the fluorine atoms can influence the electronic distribution within the molecule, leading to improved binding interactions with protein targets. Furthermore, the trifluoromethyl group is renowned for its ability to increase metabolic stability by resisting oxidative degradation. These properties make 4,4-difluoro-1-3-(trifluoromethyl)pyridin-2-ylcyclohexan-1-amine an attractive candidate for further pharmacological investigation.

The cyclohexanamine moiety in this compound adds another layer of complexity, providing a chiral center that can be exploited for enantioselective drug design. Chirality plays a crucial role in drug efficacy and safety, as different enantiomers of a molecule can exhibit vastly different biological activities. By incorporating a stereogenic center into the structure of CAS no 2228958-72-1, researchers can fine-tune its pharmacokinetic profile and target specificity.

Advances in computational chemistry have enabled the rapid screening of molecular libraries for potential drug candidates. Virtual screening techniques combined with molecular docking studies have been instrumental in identifying promising molecules like 4,4-difluoro-1-3-(trifluoromethyl)pyridin-2-ylcyclohexan-1-amine. These methods allow researchers to predict binding affinities and interactions with biological targets before conducting expensive wet-lab experiments. Such computational approaches have accelerated the drug discovery process significantly.

In vitro and in vivo studies have begun to unravel the pharmacological profile of this compound. Preliminary data suggest that it exhibits promising activity against certain disease models, although further research is needed to fully elucidate its therapeutic potential. The combination of fluorinated pyridine and cyclohexane units appears to confer unique properties that make it an intriguing candidate for drug development.

The synthesis of complex molecules like CAS no 2228958-72-1 requires meticulous planning and expertise in organic chemistry. Advanced synthetic methodologies have been employed to construct the desired framework while ensuring high yield and purity. Techniques such as cross-coupling reactions, fluorination protocols, and stereoselective transformations are essential in achieving the final product with minimal side reactions.

The growing interest in fluorinated compounds underscores their importance in modern medicine. The ability to modulate drug properties through strategic incorporation of fluorine atoms opens up new avenues for therapeutic innovation. As research continues to uncover the benefits of fluorinated pyridines and other heterocycles, compounds like 4,4-difluoro-1-3-(trifluoromethyl)pyridin-2-ylcyclohexan-1amine are poised to play a pivotal role in future drug development efforts.

Recommended suppliers
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd